molecular formula C11H18Cl2N2 B1524870 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride CAS No. 858478-08-7

1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No. B1524870
M. Wt: 249.18 g/mol
InChI Key: JOSWTLCTRUYMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It has a molecular weight of 249.18 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride consists of a quinoxaline core, which is a type of heterocyclic compound. The isopropyl group is attached to one of the nitrogen atoms in the quinoxaline ring .


Physical And Chemical Properties Analysis

1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a molecular weight of 249.18 g/mol . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Antioxidative Activities of Isomeric Dihydric Phenols

  • Research on Antioxidants: A study explored the antioxidative properties of isomeric dihydric phenols, which are relevant in the stabilization of materials like polypropylene. This research could be related to understanding the antioxidative activities of compounds similar to 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride in various applications, including material science and polymer stabilization (Lisa & Pospíšil, 2007).

Synthesis and Application in Organic Chemistry

  • One-Stage Deprotection/Reduction: Research demonstrates a one-stage process for converting 1,2-O-isopropylidenefuranose derivatives to tetrahydrofurans, showcasing methods for chemical transformation that might be applicable to synthesizing derivatives of 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline (Ewing & Robins, 1999).

Chemical Structure and Reactivity Studies

  • Tautomerism in Quinoxaline Derivatives: A study on 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives highlighted their tautomeric nature, providing insights into the structural and chemical behavior of quinoxaline compounds, which may be relevant for understanding similar properties in 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline derivatives (Chapman, 1966).

Novel Synthetic Routes and Catalysis

  • Hydroaminomethylation of 2-Isopropenylanilines: A novel method for synthesizing 1,2,3,4-tetrahydroquinolines through the intramolecular hydroaminomethylation of 2-isopropenylanilines was developed. This research may offer a new synthetic pathway that could be explored for the synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline derivatives (Vieira & Alper, 2007).

properties

IUPAC Name

4-propan-2-yl-2,3-dihydro-1H-quinoxaline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13;;/h3-6,9,12H,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSWTLCTRUYMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC2=CC=CC=C21.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680593
Record name 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

CAS RN

858478-08-7
Record name 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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